Verapamil-d3 (hydrochloride)
Description
Significance of Deuterium (B1214612) Incorporation in Medicinal Chemistry
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a subtle but impactful structural modification in medicinal chemistry. nih.govhwb.gov.in This process, known as deuteration, can significantly alter the metabolic stability of a drug. acs.orgresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can make the molecule more resistant to metabolic breakdown by enzymes, particularly cytochrome P450 (CYP450) enzymes, which are often responsible for drug metabolism. researchgate.nettandfonline.com
This "kinetic isotope effect" can lead to several advantages:
Reduced Metabolite-Mediated Toxicity: Slowing metabolism can decrease the formation of potentially reactive or toxic metabolites. acs.org
Enhanced Efficacy and Safety: An improved pharmacokinetic and toxicity profile can translate into a more effective and safer drug. nih.gov
The strategic placement of deuterium at specific molecular sites that are vulnerable to metabolic attack, known as "soft spots," is a key strategy in modern drug design. nih.gov This approach has led to the development of deuterated drugs with improved therapeutic properties compared to their non-deuterated counterparts, a notable example being the FDA's approval of deutetrabenazine. nih.govacs.org
Principles of Stable Isotope Tracers in Pharmacological and Metabolic Studies
Stable isotope tracers are indispensable tools for investigating the fate of a drug within a biological system. maastrichtuniversity.nl By introducing a molecule labeled with a stable isotope, researchers can differentiate it from the naturally occurring, unlabeled version of the same molecule. maastrichtuniversity.nl This distinction is critical for a variety of research applications.
Mass spectrometry (MS), often coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC), is the primary analytical method used to detect and quantify stable isotope-labeled compounds. researchgate.netnih.govnih.gov The mass spectrometer can distinguish between the labeled (heavier) and unlabeled (lighter) molecules based on their mass-to-charge ratio. nih.gov
Key applications of stable isotope tracers in pharmacology include:
Pharmacokinetic (PK) Studies: Labeled compounds are used to accurately trace the concentration of a drug and its metabolites in biological fluids like plasma and urine over time. nih.govnih.gov
Metabolite Identification: They help in the elucidation of metabolic pathways by tracking the transformation of the parent drug into various metabolites. nih.gov
Bioavailability Studies: Co-administration of an intravenous (IV) labeled drug and an oral unlabeled drug allows for the precise determination of absolute bioavailability.
Internal Standards: Stable isotope-labeled versions of a drug are considered the gold standard for use as internal standards in quantitative bioanalysis. nih.govresearchgate.net Because they have nearly identical chemical and physical properties to the analyte, they can correct for variations during sample preparation and analysis, leading to highly accurate and precise measurements. nih.govnih.gov
Rationale for Deuteration of Verapamil (B1683045) for Advanced Research Applications
Verapamil-d3 (hydrochloride) is the deuterium-labeled form of Verapamil hydrochloride. medchemexpress.com It is specifically designed for use in research settings, primarily as an internal standard for the quantification of verapamil in biological samples using GC- or LC-MS. researchgate.netcaymanchem.comnih.gov
The rationale for using Verapamil-d3 as an internal standard is based on the principles outlined previously. Its physicochemical properties are virtually identical to unlabeled verapamil, meaning it behaves similarly during extraction from complex matrices like plasma and during chromatographic separation. nih.govnih.gov However, its slightly higher mass, due to the three deuterium atoms, allows it to be distinguished from the unlabeled verapamil by a mass spectrometer. nih.gov This ensures highly accurate and reliable quantification of verapamil levels in pharmacokinetic studies and therapeutic drug monitoring. researchgate.netnih.govlcms.cz
Overview of Verapamil as a Prototypical Calcium Channel Modulator and Enzyme Inhibitor in Research Contexts
Verapamil is a well-characterized pharmaceutical compound that serves as a valuable tool in various research contexts. medchemexpress.comnih.gov It is known primarily as a calcium channel blocker. medchemexpress.comwikipedia.org
Calcium Channel Blocker: Verapamil blocks L-type voltage-dependent calcium channels, which are crucial for muscle contraction. caymanchem.comwikipedia.org In cardiac muscle, this action reduces the force of contraction and slows impulse conduction through the atrioventricular node. wikipedia.orgfrontiersin.org In vascular smooth muscle, it leads to vasodilation (relaxation of blood vessels). caymanchem.comwikipedia.org These properties make it a subject of research in cardiovascular conditions like hypertension, angina, and arrhythmias. medchemexpress.comnih.gov
P-glycoprotein (P-gp) Inhibitor: Verapamil is also a potent first-generation inhibitor of P-glycoprotein (P-gp), a type of ATP-binding cassette (ABC) transporter protein. caymanchem.commedchemexpress.comwikipedia.org P-gp acts as a drug efflux pump, actively transporting a wide range of substances out of cells. In some cancer cells, P-gp is overexpressed, leading to multidrug resistance. caymanchem.comchemicalbook.com In cell biology research, verapamil is used to inhibit this pump to study drug resistance mechanisms and to increase the intracellular concentration of other drugs or fluorescent tags. caymanchem.comwikipedia.org
CYP3A4 Inhibitor: Verapamil is also known to inhibit CYP3A4, a major enzyme in the cytochrome P450 family responsible for the metabolism of many drugs. medchemexpress.commedchemexpress.com This interaction is a key area of study in drug-drug interaction research.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-(trideuteriomethyl)amino]-2-propan-2-ylpentanenitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i3D3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQPXTMNIUCOSY-FJCVKDQNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCC(C#N)(C1=CC(=C(C=C1)OC)OC)C(C)C)CCC2=CC(=C(C=C2)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Fidelity Assessment of Verapamil D3 Hydrochloride
Strategies for Deuterium (B1214612) Introduction into the Verapamil (B1683045) Chemical Structure
The introduction of deuterium into the chemical structure of Verapamil is a crucial step in producing an isotopically labeled internal standard for use in quantitative bioanalytical assays. The most common and chemically efficient strategy for creating Verapamil-d3 focuses on the specific labeling of the N-methyl group. This site is chemically accessible and allows for the introduction of three deuterium atoms, providing a sufficient mass shift for clear differentiation from the unlabeled analyte in mass spectrometry.
The primary approach involves the N-alkylation of the secondary amine precursor, Norverapamil, with a deuterated methylating agent. This method is favored due to the ready availability of both the precursor and the deuterating reagent, as well as the high efficiency and selectivity of the N-methylation reaction. Alternative strategies, such as deuterium exchange on the aromatic rings, are generally more complex, may result in a mixture of deuterated species, and could potentially alter the physicochemical properties of the molecule to a greater extent. Therefore, N-methyl-d3 labeling remains the industry standard for the synthesis of Verapamil-d3.
Detailed Synthetic Pathways for N-Methyl-d3 Labeling of Verapamil
The synthesis of Verapamil-d3 (hydrochloride) is achieved through a targeted N-deuteromethylation of its precursor, Norverapamil. This process involves the reaction of the secondary amine group of Norverapamil with a deuterated methyl source, followed by conversion to the hydrochloride salt.
Precursor Selection and Chemical Transformations
The key precursor for the synthesis of Verapamil-d3 is Norverapamil . Norverapamil is the N-demethylated metabolite of Verapamil and possesses a secondary amine group that is available for alkylation. The primary chemical transformation is an N-methylation reaction , where a trideuteromethyl (-CD3) group is introduced at the nitrogen atom.
The most common and efficient reagent for this transformation is deuterated methyl iodide (CD3I) . The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom of Norverapamil attacks the electrophilic carbon atom of the deuterated methyl iodide. This results in the formation of a quaternary ammonium intermediate, which is subsequently deprotonated to yield Verapamil-d3.
The final step in the synthesis is the conversion of the free base of Verapamil-d3 to its hydrochloride salt . This is typically achieved by treating a solution of the deuterated compound with hydrochloric acid. The hydrochloride salt form enhances the stability and solubility of the compound, making it suitable for use as an analytical standard.
Reaction Conditions and Optimization for Deuteration Efficiency
The efficiency of the N-deuteromethylation reaction is dependent on several factors that can be optimized to ensure a high yield and isotopic incorporation.
Base: A non-nucleophilic base is typically employed to deprotonate the secondary amine of Norverapamil, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate (K2CO3) or a tertiary amine such as triethylamine (TEA). The choice of base and its stoichiometry are critical to prevent side reactions.
Solvent: The reaction is generally carried out in a polar aprotic solvent, such as acetonitrile (CH3CN) or dimethylformamide (DMF). These solvents are capable of dissolving the reactants and facilitating the nucleophilic substitution reaction.
Temperature: The reaction temperature is typically maintained between room temperature and a slightly elevated temperature (e.g., 40-60 °C) to ensure a reasonable reaction rate without promoting decomposition or side reactions.
Reaction Time: The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time for complete conversion of Norverapamil.
Optimization of these conditions is crucial to maximize the yield of Verapamil-d3 and to ensure a high level of deuterium incorporation, minimizing the presence of partially deuterated (d1, d2) or unlabeled (d0) species.
| Parameter | Condition | Purpose |
| Precursor | Norverapamil | Provides the secondary amine for deuteromethylation. |
| Deuterating Agent | Deuterated Methyl Iodide (CD3I) | Source of the trideuteromethyl group. |
| Base | Potassium Carbonate (K2CO3) | Deprotonates the secondary amine to enhance nucleophilicity. |
| Solvent | Acetonitrile (CH3CN) | Provides a suitable medium for the reaction. |
| Temperature | 40-60 °C | Optimizes reaction rate. |
| Final Step | Treatment with HCl | Forms the stable hydrochloride salt. |
Spectroscopic and Chromatographic Characterization for Isotopic Purity and Site Specificity
Following synthesis, a rigorous analytical characterization of Verapamil-d3 (hydrochloride) is essential to confirm its chemical identity, isotopic purity, and the specific location of the deuterium atoms. This is typically accomplished using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS) for Deuterium Content Determination
Mass spectrometry is a primary tool for determining the isotopic enrichment of Verapamil-d3. By comparing the mass spectrum of the deuterated compound with that of an unlabeled Verapamil standard, the incorporation of deuterium can be accurately assessed.
In electrospray ionization mass spectrometry (ESI-MS), Verapamil typically forms a protonated molecule [M+H]+. For unlabeled Verapamil, this ion is observed at a mass-to-charge ratio (m/z) of approximately 455.29. For Verapamil-d3, the corresponding [M+H]+ ion is expected at an m/z of approximately 458.31, reflecting the addition of three deuterium atoms in place of three hydrogen atoms.
The isotopic purity is determined by examining the distribution of ions in the molecular ion cluster. A high-resolution mass spectrometer can resolve the signals corresponding to the d0, d1, d2, and d3 species. The relative intensities of these peaks are used to calculate the percentage of each isotopic form, with the goal of achieving a high abundance of the desired d3 species (typically >98%). Commercially available Verapamil-d3 (hydrochloride) often has a purity of ≥99% for deuterated forms (d1-d3) caymanchem.com.
| Species | Expected [M+H]+ (m/z) | Description |
| Verapamil (d0) | ~455.29 | Unlabeled compound |
| Verapamil-d1 | ~456.30 | Partially deuterated (one deuterium) |
| Verapamil-d2 | ~457.30 | Partially deuterated (two deuteriums) |
| Verapamil-d3 | ~458.31 | Fully deuterated N-methyl group |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Location
While mass spectrometry confirms the incorporation of deuterium, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to verify the specific location of the deuterium atoms within the Verapamil molecule.
¹H NMR Spectroscopy: In the proton NMR spectrum of unlabeled Verapamil, the N-methyl group gives rise to a characteristic singlet signal. In the ¹H NMR spectrum of Verapamil-d3, this singlet is expected to be significantly diminished or absent, confirming the replacement of the methyl protons with deuterium. The absence of this signal provides strong evidence for the site-specific nature of the deuteration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum can also provide confirmatory evidence. In the spectrum of Verapamil-d3, the resonance of the N-methyl carbon will appear as a multiplet (typically a septet) due to coupling with the three deuterium atoms (spin I=1). This is in contrast to the quartet that would be observed if it were coupled to three protons. The chemical shift of this carbon may also be slightly shifted upfield due to the isotopic effect.
By combining the data from both MS and NMR, a comprehensive assessment of the isotopic fidelity of the synthesized Verapamil-d3 (hydrochloride) can be achieved, ensuring its suitability as a reliable internal standard for quantitative analysis.
Control of Impurities and Analogues in Deuterated Verapamil Synthesis
The synthesis of Verapamil-d3 (hydrochloride), a deuterated analogue of the calcium channel blocker Verapamil, requires stringent control over impurities to ensure its suitability as an internal standard for pharmacokinetic studies and other sensitive analytical applications. The impurity profile of Verapamil-d3 can be influenced by the synthetic route, the purity of starting materials, and the reaction conditions employed. This article focuses on the synthetic methodologies, assessment of isotopic fidelity, and strategies for controlling impurities and analogues in the production of Verapamil-d3 (hydrochloride).
The primary synthetic route to Verapamil-d3 (hydrochloride) involves the N-alkylation of the precursor, norverapamil, with a deuterated methylating agent. Norverapamil is the N-demethylated metabolite of verapamil and serves as a key intermediate in this synthesis ddtjournal.netnih.gov. The introduction of the trideuteromethyl (-CD3) group is a critical step that defines the isotopic identity of the final product.
A common and effective method for the N-methylation of secondary amines is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid nist.govorganic-chemistry.org. In the synthesis of Verapamil-d3, deuterated formaldehyde (CD2O) and deuterated formic acid (DCOOD) can be employed to introduce the trideuteromethyl group onto the secondary amine of norverapamil wikipedia.org. This reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced by a deuteride transfer from the deuterated formic acid researchgate.netrsc.org. The reaction is driven to completion by the irreversible loss of carbon dioxide core.ac.uk. An alternative approach involves the use of other deuterated methylating agents, such as deuterated methyl iodide (CD3I), to alkylate norverapamil.
The isotopic fidelity of Verapamil-d3 is a critical quality attribute, and its assessment is primarily conducted using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Isotopic Fidelity Assessment by High-Resolution Mass Spectrometry (HRMS):
HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ions with high accuracy, it is possible to resolve and quantify the relative abundance of the different isotopologues (d0, d1, d2, d3, etc.). The isotopic purity is calculated based on the relative intensities of these isotopolog peaks.
Table 1: Theoretical Isotopic Distribution for Verapamil-d3
| Isotopologue | Mass Shift from d0 | Expected Relative Abundance |
| Verapamil-d0 | 0 | Low |
| Verapamil-d1 | +1 | Low |
| Verapamil-d2 | +2 | Low |
| Verapamil-d3 | +3 | High (Target) |
Isotopic Fidelity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides valuable information about the location and extent of deuterium incorporation. In ¹H NMR, the absence or significant reduction of the N-methyl signal confirms the successful introduction of the deuterium atoms. ¹³C NMR can also be used to observe the isotopic shift and the splitting pattern of the carbon atom attached to the deuterium atoms, providing further evidence of successful deuteration. For quantitative analysis of isotopic purity, ¹H NMR can be utilized by comparing the integral of the residual N-methyl proton signal to the integrals of other non-deuterated protons in the molecule.
The control of impurities in the synthesis of Verapamil-d3 (hydrochloride) is crucial for its intended use. Impurities can be broadly categorized into process-related impurities, degradation products, and isotopologue impurities.
Process-Related Impurities and Analogues:
Process-related impurities can arise from the starting materials or side reactions during the synthesis. For instance, incomplete reaction or the presence of impurities in the norverapamil starting material can lead to the formation of related substances. Common impurities in the synthesis of non-deuterated verapamil have been identified and characterized, and these may also be present in the deuterated synthesis if not properly controlled medchemexpress.com. These can include compounds such as 2-(3,4-dimethoxyphenyl)-3-methylbut-2-enenitrile and 2-(3,4-dimethoxyphenyl)-2-isopropyl-3-methylbutanenitrile medchemexpress.com. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are employed for the detection and quantification of these impurities core.ac.uk.
Isotopologue Impurities:
A unique set of impurities in the context of deuterated compounds are the lower isotopologues (Verapamil-d1 and Verapamil-d2) and the non-deuterated analogue (Verapamil-d0). The presence of these impurities is primarily due to the incomplete deuteration of the methylating agent or potential hydrogen-deuterium exchange reactions. The isotopic purity of the deuterated reagents is therefore a critical factor in controlling the levels of these isotopologues in the final product. A high isotopic enrichment of the deuterated formaldehyde or formic acid is essential to minimize the formation of partially deuterated and non-deuterated Verapamil.
Table 2: Common Impurities and Analogues in Verapamil-d3 (hydrochloride) Synthesis
| Compound Name | Type of Impurity | Potential Origin |
| Norverapamil | Starting Material | Incomplete reaction |
| Verapamil-d0 | Isotopologue | Impurity in deuterated reagents |
| Verapamil-d1 | Isotopologue | Impurity in deuterated reagents |
| Verapamil-d2 | Isotopologue | Impurity in deuterated reagents |
| 2-(3,4-dimethoxyphenyl)-3-methylbut-2-enenitrile | Process-related | Side reaction |
| 2-(3,4-dimethoxyphenyl)-2-isopropyl-3-methylbutanenitrile | Process-related | Side reaction |
The control of these impurities is achieved through careful selection of high-purity starting materials, optimization of reaction conditions to ensure complete reaction and minimize side products, and effective purification of the final product. Purification techniques such as preparative HPLC are often employed to isolate the desired Verapamil-d3 from any unreacted starting materials and process-related impurities. The level of isotopologue impurities is primarily controlled by using highly enriched deuterated reagents.
Advanced Bioanalytical Methodologies Employing Verapamil D3 Hydrochloride
Development and Validation of Quantitative Assays Using Stable Isotope Internal Standards
The fundamental advantage of using a stable isotope-labeled internal standard like Verapamil-d3 lies in its near-identical physicochemical properties to the analyte, verapamil (B1683045). It co-elutes with the analyte during chromatographic separation and experiences similar ionization effects in the mass spectrometer's source. medipharmsai.com This co-behavior allows it to compensate for variability during sample preparation, injection, and ionization, leading to more accurate and precise quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for quantitative bioanalysis due to its high sensitivity and selectivity. eijppr.com The development of robust LC-MS/MS methods for quantifying verapamil in biological matrices, such as human plasma, frequently employs an internal standard to ensure accuracy. nih.gov Verapamil-d3 is ideally suited for this role in LC-MS/MS procedures. nih.gov
Method validation for these assays is performed according to regulatory guidelines and typically assesses parameters such as linearity, precision, accuracy, recovery, and stability. researchgate.netnih.gov For instance, a typical LC-MS/MS method for verapamil analysis involves solid-phase or liquid-liquid extraction from plasma, followed by chromatographic separation on a C18 or similar reversed-phase column. nih.govpensoft.net
The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of verapamil, where a stable isotope-labeled internal standard like Verapamil-d3 would be employed to achieve such high-quality data.
| Validation Parameter | Result |
| Linearity Range | 1.00 - 500 ng/mL nih.gov |
| Intra-run Imprecision (CV%) | < 5.1% nih.gov |
| Inter-batch Imprecision (CV%) | < 5.8% nih.gov |
| Accuracy (from QC samples) | 92.9 - 103.1% nih.gov |
| Recovery | 102.69% pensoft.net |
This table is representative of data from validated LC-MS/MS methods for verapamil analysis. Using Verapamil-d3 as an internal standard is a key component in achieving this level of precision and accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While LC-MS/MS is more common for non-volatile drugs like verapamil, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for its quantification. caymanchem.com Historically, both GC and HPLC methods have been developed to measure verapamil concentrations in plasma. nih.gov For GC analysis, a derivatization step is often required to increase the volatility and thermal stability of verapamil. Verapamil-d3 serves as an excellent internal standard in GC-MS methods, ensuring that any variability or inefficiency in the derivatization and extraction process is accounted for, thereby improving the reliability of the quantification. caymanchem.com The use of a nitrogen-specific detector in GC can provide good separation of verapamil from its major metabolite, norverapamil. nih.gov
Role of Verapamil-d3 in Enhancing Analytical Precision and Accuracy in Complex Biological Matrices
Biological matrices such as plasma, blood, and urine are inherently complex, containing numerous endogenous components like salts, proteins, and phospholipids. medipharmsai.comnih.gov These components can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the "matrix effect". eijppr.combataviabiosciences.com The matrix effect can lead to ion suppression or enhancement, causing underestimation or overestimation of the analyte concentration and compromising the precision and accuracy of the results. eijppr.combataviabiosciences.com
The use of a stable isotope-labeled internal standard (SIL-IS) like Verapamil-d3 is the most effective strategy to mitigate matrix effects. medipharmsai.com Because Verapamil-d3 is chemically identical to verapamil, differing only in isotopic composition, it is affected by the matrix in the same way as the analyte. medchemexpress.commedipharmsai.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is normalized, leading to a significant improvement in analytical robustness. This ensures that the accuracy and precision of the assay are maintained across different sources of the biological matrix (e.g., plasma from different individuals). eijppr.com
Methodological Framework for Pharmacokinetic Studies in Preclinical Models Utilizing Verapamil-d3
Pharmacokinetic (PK) studies are essential in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. allucent.com Preclinical studies in animal models provide the initial characterization of a drug's PK profile. allucent.comnih.gov Verapamil-d3 plays a crucial role in these studies by enabling accurate quantification of verapamil concentrations in biological samples collected over time.
Assessment of Systemic Clearance and Bioavailability in Animal Models
A sophisticated approach for detailed pharmacokinetic analysis involves the simultaneous administration of a non-labeled drug via an oral route and a stable isotope-labeled version (e.g., Verapamil-d6) intravenously. nih.gov This "isotope-IV" method allows for the precise determination of key pharmacokinetic parameters, including absolute oral bioavailability (F), from a single experiment. nih.gov
In a study utilizing this approach in rats, verapamil hydrochloride (VER) was administered orally, while deuterium-labeled verapamil (VER-d6) was given intravenously. nih.gov Plasma concentrations of both VER and VER-d6 were measured over time. This methodology allowed for the calculation of the area under the plasma concentration-time curve (AUC) for both oral (AUCpo) and intravenous (AUCiv) administration in the same animal. nih.gov
The oral bioavailability (F) of verapamil was calculated and found to be significantly affected by the pre-treatment with a CYP inhibitor, demonstrating the utility of this method in studying drug-drug interactions. nih.gov
| Pharmacokinetic Parameter | Control Group | ABT-Treated Group |
| Oral Bioavailability (F) | 0.02 ± 0.01 | 0.45 ± 0.24 |
| Intestinal Availability (Fg) | Significantly Increased | - |
| Hepatic Availability (Fh) | Less Affected | - |
| Data from a study in rats using a stable isotope-labeled compound to assess pharmacokinetic parameters of verapamil. ABT (1-aminobenzotriazole) is a potent CYP inhibitor. nih.gov |
This approach, reliant on the distinct mass of the stable isotope-labeled compound, provides a powerful framework for assessing systemic clearance and bioavailability, offering more refined data than conventional methods that require separate animal groups for oral and intravenous studies. nih.gov
Evaluation of Matrix Effects and Analytical Robustness
During preclinical studies, it is crucial to validate that the bioanalytical method is robust and not unduly influenced by matrix effects. eijppr.com The evaluation of matrix effects is a required component of method validation according to regulatory guidelines. eijppr.com The process involves analyzing blank matrix samples from at least six different sources, which are then spiked with the analyte and the internal standard. nih.gov
The use of Verapamil-d3 is central to this evaluation. By comparing the response of the analyte in the presence of the matrix to its response in a clean solvent, while normalizing against Verapamil-d3, the degree of ion suppression or enhancement can be quantified. A robust method will show minimal variability in the analyte/internal standard response ratio across the different matrix sources. This ensures that the pharmacokinetic data generated from the animal studies are reliable and that the observed concentration-time profiles accurately reflect the behavior of the drug in the body, free from analytical artifacts. medipharmsai.comnih.gov
Application in Drug Disposition Studies in Experimental Systems
Verapamil-d3 (hydrochloride), a deuterated analog of the well-known calcium channel blocker verapamil, serves as a critical tool in modern bioanalytical and pharmacological research. Its unique properties, conferred by the substitution of hydrogen atoms with deuterium (B1214612), make it an invaluable asset in elucidating the complex processes of drug disposition. This section explores the multifaceted applications of Verapamil-d3 (hydrochloride) in experimental systems, focusing on its role as an internal standard in pharmacokinetic studies and its utility in investigating drug transport and metabolism phenomena.
The primary application of Verapamil-d3 (hydrochloride) in drug disposition studies is as an internal standard for the quantification of verapamil and its metabolites in biological matrices. nih.gov Due to its structural similarity and identical physicochemical properties to the unlabeled parent compound, Verapamil-d3 co-elutes during chromatographic separation but is distinguishable by its higher mass-to-charge ratio in mass spectrometry (MS). This allows for precise and accurate quantification, correcting for variability in sample preparation and instrument response.
A notable application of a deuterated verapamil analog, VER-d6, was demonstrated in a study investigating drug-drug interactions (DDIs) in rats. This innovative "isotope-IV" method involved the simultaneous oral administration of unlabeled verapamil and intravenous administration of deuterium-labeled verapamil. This approach allowed for the precise determination of key pharmacokinetic parameters, including oral bioavailability and the extent of intestinal and hepatic metabolism, within a single animal. The study revealed that a potent CYP inhibitor, 1-aminobenzotriazole (ABT), significantly increased the oral bioavailability of verapamil, with a more pronounced inhibitory effect on intestinal metabolism compared to hepatic metabolism.
| Parameter | Control Group (Verapamil alone) | ABT-Treated Group (Verapamil + ABT) |
|---|---|---|
| Oral Bioavailability (F) | 0.02 ± 0.01 | 0.45 ± 0.24 |
| Fraction Absorbed (Fa) | - | - |
| Intestinal Availability (Fg) | - | Significantly Increased |
| Hepatic Availability (Fh) | - | Increased |
Beyond its use in studying verapamil's own disposition, the principles underlying the application of Verapamil-d3 extend to its potential use as an internal standard for the bioanalysis of other cardiovascular drugs, particularly those with similar chemical structures or analytical behaviors. While specific published examples of Verapamil-d3 as an internal standard for unrelated drugs are not abundant, its properties make it a suitable candidate for such applications in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Furthermore, unlabeled verapamil is a well-established inhibitor of the efflux transporter P-glycoprotein (P-gp) and the metabolic enzyme Cytochrome P450 3A4 (CYP3A4). researchgate.net This inhibitory activity is leveraged in experimental systems to probe the involvement of these proteins in the disposition of other drugs. For instance, in Caco-2 cell permeability assays, a model for intestinal drug absorption, verapamil is used to determine if a test compound is a substrate of P-gp. researchgate.netnih.govresearchgate.net An increase in the apparent permeability of a drug in the presence of verapamil suggests that its transport is normally limited by P-gp-mediated efflux. nih.gov
Similarly, in studies utilizing human liver microsomes, verapamil is employed to assess the contribution of CYP3A4 to the metabolism of a new chemical entity. nih.govnih.govnih.gov A decrease in the metabolic rate of the test compound in the presence of verapamil indicates that it is a substrate for CYP3A4. While these studies typically use unlabeled verapamil, the use of a deuterated form like Verapamil-d3 could offer advantages in complex experimental setups where distinguishing the inhibitor from other analytes by mass spectrometry is beneficial.
| Condition | IC50 of Verapamil (µM) |
|---|---|
| Co-incubation with Simvastatin | 23 - 26 |
| Pre-incubation with NADPH-generating system | 4.8 - 5.6 |
In a study investigating the effect of verapamil on the pharmacokinetics of the anticancer drug irinotecan in rats, it was found that co-administration of verapamil significantly increased the oral bioavailability of irinotecan by approximately 4-5 folds. nih.gov This was attributed to the inhibition of intestinal P-gp by verapamil, which was confirmed in a preliminary in vitro Caco-2 cell study. nih.gov
| Pharmacokinetic Parameter | Irinotecan Alone | Irinotecan + Verapamil |
|---|---|---|
| AUC (µg·h/mL) | 14.03 ± 2.18 | 61.71 ± 15.0 |
| Cmax (µg/mL) | 2.93 ± 0.37 | 10.75 ± 1.0 |
Mechanistic Elucidation of Drug Metabolism Using Verapamil D3 Hydrochloride
Investigation of Cytochrome P450 (CYP) Mediated Biotransformation Pathways in vitro
Verapamil (B1683045) undergoes extensive first-pass metabolism, with less than 5% of the parent drug being excreted unchanged. pharmgkb.orgwikipedia.org The primary routes of its biotransformation are mediated by the cytochrome P450 (CYP) superfamily of enzymes, principally involving N-dealkylation, N-demethylation, and O-demethylation. pharmgkb.orgnih.govamegroups.cn
In vitro studies using liver microsomes have been crucial in identifying the array of metabolites produced from verapamil. The main metabolic reactions are cleavages of the C-N-C bonds through N-dealkylation and N-demethylation, followed by O-demethylation of the parent drug and its initial metabolites. nih.govamegroups.cn
The most significant metabolites identified include:
Norverapamil: Formed via N-demethylation, this metabolite retains about 20% of the vasodilating activity of verapamil. wikipedia.orgnih.gov
D-617: This is the main metabolite found in urine, resulting from N-dealkylation. pharmgkb.org
D-620: This metabolite can be formed from the further metabolism of norverapamil. pharmgkb.org
In rat liver microsomes, eight distinct metabolites were identified, arising from O-demethylation and N-dealkylation pathways. amegroups.cn More extensive studies in rats have identified up to 71 metabolites in plasma, urine, and feces, comprising both Phase I (oxidation, demethylation, dealkylation) and Phase II (glucuronidation, sulfation) products. core.ac.uk
Table 1: Major Metabolites of Verapamil and Their Formation Pathways
| Metabolite | Formation Pathway | Pharmacological Activity | Reference |
|---|---|---|---|
| Norverapamil | N-demethylation | ~20% of verapamil's vasodilating activity | wikipedia.orgnih.gov |
| D-617 | N-dealkylation | Inactive | pharmgkb.orgamegroups.cn |
| D-702 / D-703 | O-demethylation | Potent, but typically conjugated and inactive | nih.govnih.gov |
| D-620 | Metabolism of Norverapamil | N/A | pharmgkb.org |
Multiple cytochrome P450 isoforms are involved in the metabolism of verapamil, with CYP3A4 playing a major role. nih.govresearchgate.net In vitro experiments with microsomes expressing specific CYPs have delineated the contributions of each enzyme.
CYP3A4 and CYP3A5: These isoforms are primary drivers of verapamil metabolism. nih.govresearchgate.net They are heavily involved in both the N-dealkylation to form D-617 and the N-demethylation to form norverapamil. pharmgkb.orgnih.gov CYP3A4 exhibits stereoselective preference, favoring the production of D-617 from R-verapamil and norverapamil from S-verapamil. pharmgkb.org
CYP2C8: This isoform also plays a significant role, readily metabolizing both enantiomers of verapamil to D-617 and norverapamil. pharmgkb.orgnih.gov It is also capable of metabolizing norverapamil further to produce D-620. pharmgkb.org
CYP2C Subfamily (CYP2C9, CYP2C18): Enzymes of the CYP2C subfamily are mainly responsible for the O-demethylation of verapamil. nih.gov
Minor Contributions: CYP2E1 and CYP1A2 have been shown to have a minor role in verapamil metabolism. pharmgkb.orgamegroups.cn
Table 2: Kinetic Parameters of Verapamil Metabolism by Major CYP Isoforms
| CYP Isoform | Substrate | Major Metabolite | Km (μM) | Vmax (pmol/min/pmol P450) | Reference |
|---|---|---|---|---|---|
| CYP3A4 | R/S-Verapamil | D-617, Norverapamil | 60-127 | 4-8 | nih.gov |
| CYP3A5 | R/S-Verapamil | D-617, Norverapamil | 60-127 | 4-8 | nih.gov |
| CYP2C8 | R/S-Verapamil | D-617, Norverapamil | Slightly higher than CYP3A4/5 | 8-15 | nih.gov |
Assessment of Stereoselective Metabolic Transformations with Deuterated Analogues in vitro
Verapamil is administered as a racemic mixture of R- and S-enantiomers, which exhibit different pharmacokinetic and pharmacodynamic properties. pharmgkb.org The S-enantiomer is a more potent negative dromotropic agent than the R-enantiomer. nih.govnih.gov Studies using deuterated analogues have been instrumental in demonstrating the stereoselective first-pass metabolism of verapamil.
Following oral administration of a pseudoracemic mixture containing unlabeled S-verapamil and deuterated R-verapamil, the plasma concentrations of the R-enantiomer were found to be significantly higher than those of the S-enantiomer. nih.govnih.gov This is due to the more rapid clearance of the S-enantiomer during first-pass metabolism. pharmgkb.orgnih.gov The bioavailability of (+)-verapamil (R-verapamil) is approximately 2.5 times greater than that of (-)-verapamil (S-verapamil). nih.gov
Specific CYP isoforms also exhibit stereoselectivity. CYP3A5 shows a preference in the conversion of verapamil to D-620, with the rate of formation from S-verapamil being twice that from R-verapamil. pharmgkb.org Furthermore, in the presence of rat liver microsomes, studies with (S)-(-)-verapamil-d6 and (R)-(+)-verapamil-d0 showed significant substrate stereoselectivity for O-demethylation. nih.gov
Table 3: Comparison of Pharmacokinetic Parameters for Verapamil Enantiomers After Oral Administration
| Parameter | (+)-Verapamil (R-isomer) | (-)-Verapamil (S-isomer) | Reference |
|---|---|---|---|
| Bioavailability | ~50% | ~20% | nih.gov |
| Cmax | 240 +/- 81.1 ng/ml | 46.1 +/- 15.7 ng/ml | nih.gov |
| Apparent Oral Clearance | 1.72 +/- 0.57 L/min | 7.46 +/- 2.16 L/min | nih.gov |
| Plasma Concentration Ratio (R/S) | 4.92 +/- 0.48 | N/A | nih.gov |
Studies on Drug-Drug Interactions through Enzyme Inhibition Profiling in vitro
A significant aspect of verapamil's clinical profile is its propensity for drug-drug interactions, which primarily stem from its inhibition of CYP3A4. singlecare.comyoutube.com Verapamil and its major metabolites, norverapamil and D-617, act as time- and concentration-dependent inhibitors of CYP3A activity. nih.gov This inhibition can lead to elevated plasma concentrations of co-administered drugs that are substrates of CYP3A4, potentially increasing the risk of toxicity. singlecare.comgoodrx.com
Verapamil-d3 can be utilized in in vitro systems, such as human liver microsomes, to study the kinetics of this inhibition and to screen for potential interactions with new chemical entities. By using a deuterated standard, researchers can more accurately quantify the parent compound and its metabolites via mass spectrometry while assessing its inhibitory effects on the metabolism of other CYP3A4 substrates. Some of the metabolites are also known to be inhibitors or substrates of P-glycoprotein, which can further contribute to drug interactions. nih.gov
Table 4: Examples of Drug Interactions Involving Verapamil as a CYP3A4 Inhibitor
| Interacting Drug Class | Example(s) | Consequence of Interaction | Reference |
|---|---|---|---|
| Statins | Simvastatin, Lovastatin | Increased statin levels, higher risk of myopathy | goodrx.com |
| Immunosuppressants | Cyclosporine, Tacrolimus | Increased immunosuppressant levels and toxicity | singlecare.com |
| Certain Anticoagulants | Apixaban, Rivaroxaban | Increased anticoagulant levels, higher risk of bleeding | youtube.com |
| Cannabinoids | Tetrahydrocannabinol (THC) | Heightened effects and adverse effects of cannabis | singlecare.com |
Role of Deuterium (B1214612) Substitution on Metabolic Stability and Isotope Effects in vitro and in Animal Models
The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug through the kinetic isotope effect (KIE). nih.gov A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. nih.govyoutube.com Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of metabolism if the cleavage of this bond is the rate-limiting step in a metabolic pathway. nih.govnih.gov
In the context of verapamil, the metabolic "soft spots" are often the methyl and alkyl groups that are subject to O- and N-demethylation/dealkylation. By strategically placing deuterium at these positions, as in Verapamil-d3, the metabolic stability of the compound can be enhanced. This can lead to:
Reduced Metabolic Rate: The rate of CYP-mediated bond cleavage is slowed, decreasing the formation of certain metabolites. nih.gov
Metabolic Shunting: If one metabolic pathway is slowed by deuterium substitution, the drug's metabolism may be diverted down alternative pathways.
Studies have utilized deuterium-labeled verapamil (e.g., VER-d6) to perform pharmacokinetic analyses and investigate drug-drug interactions in rats. nih.gov These studies demonstrate the utility of stable isotope-labeled compounds for precisely determining pharmacokinetic parameters like oral bioavailability and the differential impact of inhibitors on intestinal versus hepatic metabolism. nih.gov While not developed to intentionally prolong its half-life, the use of compounds like Verapamil-d3 and Verapamil-d6 in research has been pivotal for elucidating the complex, stereoselective metabolism and interaction profiles of the parent drug. nih.govnih.govnih.gov
Pharmacological and Molecular Research Applications of Verapamil D3 Hydrochloride
Probing Calcium Channel Mechanisms through Deuterated Analogues in Cellular and Subcellular Models
The primary mechanism of verapamil (B1683045) involves the blockade of voltage-gated L-type calcium channels (Ca_v1.2), which are crucial for excitation-contraction coupling in cardiac and vascular smooth muscle. drugbank.com Verapamil binds to the alpha-1 subunit of the channel from the intracellular side, physically obstructing the ion-conducting pathway. nih.gov This interaction is state-dependent, with a higher affinity for open or inactivated channels, which explains its frequency-dependent effects in cardiac tissue. nih.govnih.gov
In in vitro models, such as isolated ventricular myocytes, verapamil's modulation of L-type calcium channels is characterized by a reduction in the peak calcium current (I_Ca) without altering the current's time course. nih.gov This suggests the drug primarily affects inactivated channels rather than open ones. nih.gov The use of Verapamil-d3 in these systems is instrumental for metabolic stability and transport studies. The deuterium (B1214612) substitution can potentially alter the rate of N-demethylation, a key metabolic pathway for verapamil. By comparing the channel-modulating activity of Verapamil-d3 with its non-deuterated counterpart, researchers could investigate whether metabolites formed at the cellular level contribute to the observed channel blockade.
Furthermore, Verapamil-d3 allows for precise quantification in competitive binding assays. In studies using radiolabeled ligands like [³H]desmethoxyverapamil to probe the channel's binding site, Verapamil-d3 can serve as a stable, non-radioactive competitor, enabling accurate determination of binding affinities (K_i) through liquid chromatography-mass spectrometry (LC-MS).
| Experimental System | Key Finding for Verapamil | Reference |
| Rat Ventricular Myocytes | Frequency-dependent block of L-type Ca²⁺ current (I_Ca). | nih.gov |
| Cat Ventricles | Binding studies performed with (-)-[N-methyl-³H]desmethoxyverapamil as a reference ligand. | nih.gov |
| HERG K+ Channels | High-affinity block (IC₅₀ = 143.0 nmol/L), contributing to antiarrhythmic mechanism. | ahajournals.org |
The primary role of Verapamil-d3 in these studies is to facilitate unequivocal quantification of the parent drug's uptake, distribution, and efflux from the cells under investigation. When analyzing the kinetics of ion flux changes, it is critical to correlate the physiological response with the precise intracellular concentration of the modulating agent. Because Verapamil-d3 is chemically identical to verapamil in its interactions with channels but distinguishable by mass, it can be added to experimental systems to accurately measure transport and accumulation, correcting for any loss during sample preparation. This ensures that observed changes in ion flux are correctly attributed to a specific, measured concentration of the drug at the target site.
Research on Drug Efflux Pump Inhibition Mechanisms
Verapamil is a well-documented inhibitor of P-glycoprotein (P-gp, or ABCB1), an ATP-dependent efflux pump that is a major contributor to multidrug resistance (MDR) in cancer cells. nih.govtg.org.au It functions by competitively inhibiting the binding of other substrates to P-gp and is itself a substrate for the transporter. tg.org.auresearchgate.net
In cell line models, such as P-gp-overexpressing cancer cells (e.g., K562/ADM) or transfected kidney cell lines (MDCK-MDR1), verapamil increases the intracellular accumulation of P-gp substrates like doxorubicin and vinblastine. researchgate.netnih.govariel.ac.il Studies have shown that verapamil's inhibition of P-gp-mediated transport is dose-dependent. nih.gov
Verapamil-d3 is an essential tool in these assays. To accurately assess the P-gp inhibitory potency (IC₅₀) of verapamil, researchers must measure how it affects the transport of a probe substrate. By using Verapamil-d3 as an internal standard, the concentration of unlabeled verapamil in the cell lysate and extracellular medium can be determined with high accuracy. This allows for precise correlation between the inhibitor concentration and the level of P-gp activity, leading to more reliable data on the mechanism of inhibition. For example, it helps differentiate competitive from non-competitive inhibition by enabling precise measurements in kinetic studies. nih.gov
| Cell Line Model | P-gp Substrate | Effect of Verapamil | Reference |
| CHO-Adrr (resistant) | Adriamycin | 15-fold decrease in Adriamycin IC₅₀ at 10 µM Verapamil. | nih.gov |
| K562/ADM (resistant) | [³H]Verapamil | Accumulation was 30% of that in sensitive K562 cells, indicating efflux. | researchgate.net |
| MDCK (P-gp expressing) | Digoxin, Vinblastine | Dose-dependent inhibition of basolateral-to-apical substrate flux. | ariel.ac.il |
The clinical utility of verapamil as an MDR reversal agent is limited by its cardiovascular effects, which occur at the concentrations needed for effective P-gp inhibition. nih.gov This has driven research into verapamil analogues with higher potency for P-gp inhibition and lower calcium channel blocking activity. nih.gov
In these experimental systems, Verapamil-d3 is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling. When testing new verapamil analogues, Verapamil-d3 can be co-administered as a reference P-gp inhibitor. Its distinct mass allows for simultaneous quantification alongside the novel analogue and the chemotherapeutic agent. This "cassette dosing" approach enables researchers to directly compare the P-gp inhibitory effects and cellular accumulation of different compounds under identical experimental conditions, accelerating the screening process for more effective and less toxic MDR reversal agents.
Structure-Activity Relationship Studies of Deuterated Verapamil Analogues in Preclinical Pharmacological Screens
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. For verapamil, SAR studies have identified key structural features necessary for its activity. Essential components include the two benzene rings and the tertiary amino nitrogen. nih.gov The substitution on the benzene ring and the isopropyl group are not essential for the mechanism but significantly influence the drug's potency. nih.gov
The introduction of deuterium in Verapamil-d3 represents a subtle structural modification. The C-D bond is stronger and slightly shorter than the C-H bond, which can lead to a kinetic isotope effect (KIE). This effect is most pronounced when the C-H bond is broken during a rate-limiting step of a reaction, such as enzymatic metabolism. Since the N-methyl group of verapamil is a known site of metabolism by cytochrome P450 enzymes, the deuteration in Verapamil-d3 can slow down this process.
In preclinical pharmacological screens, comparing the activity and metabolic profile of Verapamil-d3 with non-deuterated verapamil can provide valuable SAR insights. A finding that Verapamil-d3 has a longer half-life or higher potency in cell-based assays could indicate that N-demethylation is a key pathway for inactivation. This knowledge can guide the design of future analogues where this metabolic site is blocked by other chemical modifications (e.g., replacing the methyl group with a larger alkyl group) to improve pharmacokinetic properties. While the primary purpose of deuteration in Verapamil-d3 is for use as an analytical standard, its application in comparative SAR studies offers a sophisticated method to probe metabolic liabilities and their impact on pharmacological activity.
| Structural Feature of Verapamil | Importance for Activity | Reference |
| Tertiary Amino Nitrogen | Essential for frequency-dependent negative inotropic action. | nih.gov |
| Two Benzene Rings | Essential for activity. | nih.gov |
| Isopropyl Group | Not essential, but has a strong influence on potency via hydrophobic effects. | nih.gov |
| Molecular Flexibility | A major requisite for calcium antagonism. | nih.gov |
Exploration of Isotopic Effects on Molecular Binding and Enzyme Kinetics in Controlled Experiments
The substitution of hydrogen atoms with their heavier isotope, deuterium, in drug molecules like Verapamil-d3 (hydrochloride) offers a unique avenue for investigating the subtle yet significant intricacies of molecular interactions and enzymatic processes. This substitution can lead to kinetic isotope effects (KIEs), which manifest as alterations in the rates of chemical reactions and binding affinities. These effects arise primarily from the difference in mass between hydrogen and deuterium, which influences bond strength and vibrational frequencies. In the context of Verapamil-d3, these isotopic effects provide valuable insights into its pharmacological profile.
Isotopic Effects on Molecular Binding
The binding of a drug to its molecular target, such as an ion channel or a receptor, is a dynamic process governed by a multitude of non-covalent interactions. The introduction of deuterium can subtly alter these interactions. While direct comparative binding affinity studies between Verapamil and Verapamil-d3 are not extensively available in the public domain, the principles of isotopic effects allow for a theoretical exploration.
Deuterium forms slightly stronger covalent bonds than hydrogen. This increased bond strength can influence the conformational flexibility of the drug molecule. A less flexible molecule may present a more defined conformation to the binding site, potentially leading to a change in binding affinity (Kd) or dissociation constant (Ki). For instance, verapamil is known to bind to L-type calcium channels. drugbank.com The precise affinity can be influenced by the stereochemistry and conformation of the molecule.
Table 1: Theoretical Impact of Deuteration on Verapamil's Binding Affinity This table presents a theoretical framework for the potential effects of deuterium substitution on the binding affinity of verapamil to its targets. Actual experimental values are needed for confirmation.
| Parameter | Verapamil (hydrochloride) | Verapamil-d3 (hydrochloride) | Potential Isotopic Effect |
| Binding Affinity (Kd) | Reported values vary | Not available | Could be slightly higher or lower depending on the specific interactions at the binding site. |
| Dissociation Constant (Ki) | Reported values vary | Not available | May be altered due to changes in bond vibrations and conformational stability. |
| Target(s) | L-type calcium channels, P-glycoprotein, HERG potassium channels | L-type calcium channels, P-glycoprotein, HERG potassium channels | The primary targets are expected to be the same, but the strength of interaction could differ. |
Data for Verapamil-d3 (hydrochloride) is theoretical and for illustrative purposes.
Furthermore, verapamil is a known inhibitor of the P-glycoprotein (P-gp) efflux pump. nih.gov The interaction with P-gp is complex, involving multiple binding sites. nih.gov Isotopic substitution could potentially modulate the kinetics of binding and unbinding to this transporter, which could have implications for drug distribution and clearance.
Isotopic Effects on Enzyme Kinetics
Verapamil undergoes extensive metabolism, primarily by the cytochrome P450 enzyme system, with CYP3A4 being a major contributor. researchgate.net The metabolic reactions often involve the breaking of carbon-hydrogen bonds. The substitution of hydrogen with deuterium at these metabolic sites can lead to a significant kinetic isotope effect, typically resulting in a slower rate of metabolism. This is because the carbon-deuterium bond has a lower zero-point energy and requires more energy to break than a carbon-hydrogen bond.
Table 2: Enzyme Kinetic Parameters for the Formation of Norverapamil from Verapamil by CYP3A4 This table provides experimentally determined kinetic parameters for the metabolism of verapamil and speculates on the potential impact of deuteration based on the principles of kinetic isotope effects.
| Parameter | Verapamil | Verapamil-d3 (Theoretical) | Expected Isotopic Effect (kH/kD) |
| Km (μM) | 22.8 ± 2.5 nih.gov | Potentially similar or slightly altered | A significant change is not always observed, as Km reflects binding to the enzyme. |
| Vmax (pmol/min/pmol CYP3A4) | 7.67 ± 0.26 nih.gov | Expected to be lower | A lower Vmax would indicate a slower catalytic rate. |
| Intrinsic Clearance (Vmax/Km) | ~0.34 μL/min/pmol CYP3A4 | Expected to be lower | This is the most sensitive parameter to the kinetic isotope effect. |
Data for Verapamil is from Zhang et al. (2005). nih.gov Data for Verapamil-d3 is theoretical and for illustrative purposes. The magnitude of the kinetic isotope effect can vary.
The intrinsic clearance (Clint), a measure of the metabolic capacity of an enzyme for a particular substrate, is often the most sensitive parameter to the KIE. A lower intrinsic clearance for Verapamil-d3 would imply a slower rate of metabolism, potentially leading to higher plasma concentrations and a longer half-life compared to its non-deuterated counterpart when administered at the same dose.
Future Directions and Emerging Research Avenues for Deuterated Verapamil Analogues
Potential for Integration in Advanced Systems Pharmacology Modeling
The integration of deuterated analogues like Verapamil-d3 (hydrochloride) into advanced systems pharmacology models represents a significant leap forward in predicting drug behavior and optimizing therapeutic strategies. Systems pharmacology combines computational modeling with experimental data to understand the complex interactions of a drug within a biological system. Verapamil-d3 can serve as a powerful tool in this context, primarily by acting as a stable isotope-labeled (SIL) tracer.
In pharmacokinetic (PK) and pharmacodynamic (PD) modeling, Verapamil-d3 allows for the precise differentiation and quantification of newly administered drug versus pre-existing drug in a subject. This is particularly valuable in establishing detailed physiologically based pharmacokinetic (PBPK) models. For instance, a study could involve administering non-labeled verapamil (B1683045) to reach a steady-state concentration, followed by a dose of Verapamil-d3. By tracking the distinct mass signatures of both compounds, researchers can build more accurate models of absorption, distribution, metabolism, and excretion (ADME) without altering the underlying pharmacology.
One study demonstrated the utility of a deuterium-labeled verapamil (VER-d6) in analyzing drug-drug interactions (DDIs). By co-administering oral VER and intravenous VER-d6, researchers could precisely determine pharmacokinetic parameters and how they were affected by a CYP enzyme inhibitor. This "isotope-IV method" allows for the simultaneous assessment of oral bioavailability and systemic clearance in the same animal, refining the data used for PBPK models that predict DDIs with other drugs metabolized by the same enzymes, such as CYP3A4.
Future systems pharmacology models could leverage Verapamil-d3 to:
Quantify metabolic contributions: By tracking the appearance of deuterated metabolites, models can more accurately quantify the contribution of different organs (e.g., intestine vs. liver) to first-pass metabolism.
Validate and improve DDI predictions: The data generated using Verapamil-d3 can be used to build and validate models that predict the complex interactions between verapamil and other substrates or inhibitors of P-glycoprotein (P-gp) and CYP3A4.
| Modeling Application | Role of Verapamil-d3 (or other deuterated analogues) | Potential Outcome |
| PBPK Model Development | Acts as a tracer to distinguish different doses or administration routes. | More accurate simulation of drug concentration in various tissues. |
| Drug-Drug Interaction (DDI) Studies | Enables precise quantification of changes in clearance and bioavailability when co-administered with inhibitors/inducers. | Improved prediction of clinically relevant DDIs. |
| Enantiomer-Specific Pharmacokinetics | Allows simultaneous tracking of R- and S-verapamil pharmacokinetics. | Deeper understanding of stereoselective metabolism and effects. |
| Metabolite Quantification | Serves as a precursor to track the formation rate and clearance of specific deuterated metabolites. | Enhanced models of metabolic pathways and metabolite-driven effects. |
Development of Novel Analytical Platforms for High-Throughput Screening
The unique physical properties of Verapamil-d3 (hydrochloride) make it an ideal candidate for the development of novel analytical platforms designed for high-throughput screening (HTS). HTS methodologies are essential in drug discovery for rapidly assessing large numbers of compounds for metabolic stability, enzyme inhibition, or transporter interaction. The primary analytical technique that leverages deuterated compounds is mass spectrometry (MS), often coupled with liquid chromatography (LC).
The future of HTS lies in increasing speed, sensitivity, and automation while reducing sample volume. Here, Verapamil-d3 can play a pivotal role:
Multiplexed Assays: In assays screening for CYP3A4 inhibitors, a cocktail of substrates could be used. Verapamil-d3 could be included alongside other non-deuterated substrates. The distinct mass of its metabolite, norverapamil-d3, allows for its simultaneous detection with other metabolites without chromatographic interference, thereby increasing throughput.
Micro-sampling Applications: The development of micro-flow LC-MS/MS systems allows for the analysis of ultra-small sample volumes, which is beneficial in discovery-stage PK studies that use mouse models. The high sensitivity required for these analyses is often achieved using a stable isotope-labeled internal standard, a role perfectly suited for Verapamil-d3, to ensure accurate quantification of the non-labeled drug and its metabolites from minuscule plasma samples.
High-Resolution Mass Spectrometry (HRMS) Workflows: Modern HTS workflows for metabolite identification utilize HRMS and sophisticated software to rapidly process complex biological samples. Verapamil-d3 can be used as a reference compound in these platforms to calibrate retention times and fragmentation patterns, aiding in the automated identification of metabolites from a library of known compounds. The UNIFI software platform, for example, has been used to create a high-throughput workflow for identifying verapamil metabolites in rats.
The development of these platforms will focus on fully automated sample preparation, rapid LC gradients, and advanced data processing software that can instantly recognize and quantify both the deuterated standard and the non-deuterated analyte.
Opportunities in Targeted Deuteration for Enhanced Research Tools
Verapamil-d3, with deuterium (B1214612) on the N-methyl group, is an example of targeted deuteration. This strategy of selectively replacing hydrogen with deuterium at specific sites in a molecule offers profound opportunities for creating enhanced research tools to dissect metabolic pathways. The strength of the carbon-deuterium (C-D) bond is greater than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions where the cleavage of this bond is the rate-limiting step (the kinetic isotope effect).
Verapamil undergoes extensive metabolism, primarily through N-demethylation, N-dealkylation, and O-demethylation, reactions largely catalyzed by cytochrome P450 enzymes, especially CYP3A4. By creating a panel of verapamil analogues with deuterium placed at different metabolic "hot spots," researchers can gain unprecedented insight into these processes.
For example:
O-demethylation Probes: Synthesizing verapamil analogues with deuterated methoxy (B1213986) groups (O-CD3) on the phenyl rings would allow researchers to investigate the kinetics of O-demethylation pathways.
N-dealkylation Probes: Placing deuterium on the carbon atoms of the longer side chain involved in N-dealkylation would help elucidate the specifics of this metabolic cleavage.
This targeted deuteration approach allows for the fine-tuning of metabolic stability. A systematic study comparing these specifically deuterated analogues could precisely map the relative importance of each metabolic pathway and identify the key "soft spots" responsible for verapamil's extensive first-pass metabolism. This knowledge is not only crucial for fundamental research but also invaluable for designing new drug candidates with improved pharmacokinetic profiles.
| Deuteration Site | Metabolic Pathway Investigated | Research Question Addressed |
| N-methyl group (N-CD3) | N-demethylation (to Norverapamil) | What is the kinetic contribution of N-demethylation to verapamil's overall clearance? |
| Methoxy groups (O-CD3) | O-demethylation | How significant is O-demethylation in the metabolic cascade of verapamil? |
| Propyl chain carbons | N-dealkylation (to D-617) | Which C-H bond cleavage is the rate-limiting step in the N-dealkylation reaction? |
| Isopropyl group | Oxidation/Dehydrogenation | Does metabolism at the isopropyl moiety contribute significantly to clearance? |
Application in Radiotracer Synthesis and Imaging Research
A compelling future direction for deuterated verapamil analogues lies in their application to radiotracer synthesis for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the in-vivo quantification of biological processes. Verapamil is a well-known inhibitor of the P-glycoprotein (P-gp) efflux transporter, and radiolabeled versions, such as (R)-[11C]verapamil, are used in clinical research to measure P-gp function at the blood-brain barrier.
However, a major challenge for many PET tracers is rapid in-vivo metabolism, which can lead to poor image quality and complex pharmacokinetic modeling. Deuteration offers a strategic solution to this problem. By replacing hydrogen with deuterium at sites of metabolic vulnerability, the metabolic stability of the radiotracer can be significantly enhanced. This leads to a higher concentration of the intact parent radiotracer in the target tissue, resulting in a stronger signal and a better signal-to-background ratio.
A recent study demonstrated this principle by developing fluorine-18 (B77423) labeled and deuterated verapamil analogues ([18F]3-d3 and [18F]3-d7) as PET tracers for P-gp. The study found that these deuterated versions showed increased metabolic stability compared to their non-deuterated counterparts. The improved stability and favorable in-vivo behavior of one analogue, [18F]3-d7, supported its potential for clinical translation as a superior PET radiotracer for evaluating P-gp function.
Future research will likely focus on:
Q & A
Q. What analytical methods are recommended for quantifying Verapamil-d3 (hydrochloride) in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) is widely used. For example, USP methods specify chromatographic conditions, including a C18 column, mobile phase of acetonitrile and phosphate buffer (pH 3.0), and detection at 278 nm. System suitability tests ensure resolution between Verapamil-d3 and its metabolites .
Q. How should researchers assess the purity of Verapamil-d3 (hydrochloride) for in vitro assays?
Purity testing involves:
- Chromatographic purity : USP methods recommend injecting standard and test solutions into an HPLC system, comparing peak areas, and calculating impurities (e.g., related compounds ≤0.5% of total area) .
- Residual solvents : Headspace gas chromatography with N,N-dimethylformamide as a solvent identifies residual ethanol, acetone, and chloroform .
Q. What are the critical storage conditions for Verapamil-d3 (hydrochloride) to ensure stability?
Store in sealed, light-resistant containers at 2–8°C. Solutions in methanol or ethanol (50 mg/mL) should be aliquoted and used within one month to avoid deuterium exchange or degradation .
Advanced Research Questions
Q. How do isotopic effects (deuterium substitution) influence the pharmacokinetic properties of Verapamil-d3 compared to non-deuterated Verapamil?
Deuterium labeling reduces metabolic clearance via the cytochrome P450 system, extending half-life in tracer studies. Researchers must validate this effect using LC-MS to compare deuterated/non-deuterated metabolite ratios in plasma .
Q. What experimental designs are optimal for studying Verapamil-d3’s role as a P-glycoprotein inhibitor in multidrug resistance models?
Use polarized cell monolayers (e.g., Caco-2 or MDCK-II) with bidirectional transport assays. Quantify Verapamil-d3 efflux ratios (basolateral-to-apical vs. apical-to-basolateral) and co-administer known P-gp substrates (e.g., digoxin) to assess inhibition potency .
Q. How can researchers resolve discrepancies in assay results when quantifying Verapamil-d3 in complex matrices (e.g., plasma vs. tissue homogenates)?
Q. What methodologies are recommended for analyzing Verapamil-d3’s impurity profile under forced degradation conditions?
Subject the compound to thermal, oxidative (H₂O₂), and photolytic stress. Use gradient HPLC with photodiode array detection to identify degradation products (e.g., norverapamil or D-617). Quantify impurities against USP reference standards .
Q. How can researchers validate the use of Verapamil-d3 as an internal standard in bioanalytical assays?
Perform cross-validation with non-deuterated Verapamil to confirm:
- Ion suppression/enhancement : ≤15% deviation in MS response.
- Retention time stability : ≤2% variation across batches .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are appropriate for analyzing contradictory data in Verapamil-d3’s calcium channel blocking efficacy across cell types?
Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to account for cell-specific variables (e.g., receptor density, lipid membrane composition). Normalize data to baseline calcium flux measured via fluorescence assays .
Q. How should researchers address batch-to-batch variability in deuterium enrichment of Verapamil-d3?
Use nuclear magnetic resonance (NMR) spectroscopy or high-resolution mass spectrometry (HRMS) to verify deuterium incorporation ≥98%. Batch variability >2% may require recalibration of pharmacokinetic models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
